2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide is a synthetic organic compound that features a unique combination of imidazole and acetamide functional groups
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to have a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Generally, factors such as pH, temperature, and the presence of other substances can affect the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated precursor reacts with the imidazole ring.
Thioether Formation: The sulfanyl group is introduced by reacting the imidazole derivative with a thiol compound under mild conditions.
Acetamide Formation: The final step involves the acylation of the sulfanyl-imidazole intermediate with 2-fluoroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups like nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its imidazole ring is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The presence of the imidazole ring, along with the chlorophenyl and fluorophenyl groups, suggests it may have significant biological activity.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-chlorophenyl)acetamide
- 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-bromophenyl)acetamide
- 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its stability, lipophilicity, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H14ClFN2OS
- Molecular Weight : 336.81 g/mol
Antibacterial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. For instance, a related compound showed effective inhibition against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the bacterial strain tested .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Antifungal Activity
The compound has also been evaluated for antifungal activity. In a study focusing on imidazole derivatives, it was found that certain modifications enhanced antifungal efficacy against drug-resistant strains of Candida species. The compound demonstrated an IC50 value of approximately 5 µg/mL against Candida albicans, indicating potent antifungal activity .
Fungal Strain | IC50 (µg/mL) |
---|---|
Candida albicans | 5 |
Candida auris | 3 |
Anticancer Activity
The anticancer potential of this compound was assessed through various in vitro studies. In particular, it exhibited selective cytotoxicity against colorectal cancer cell lines (Caco-2), with a notable reduction in cell viability observed at concentrations as low as 10 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Cell Line | % Viability at 10 µM |
---|---|
Caco-2 | 39.8 |
A549 | 70.1 |
Case Studies
-
Study on Antibacterial Efficacy :
A comparative study evaluated the antibacterial effects of various imidazole derivatives, including our compound. Results indicated that modifications to the phenyl ring significantly influenced antibacterial potency, suggesting structure-activity relationships that could guide future synthesis . -
Antifungal Resistance :
Research highlighted the effectiveness of the compound against resistant Candida strains, emphasizing its potential as a therapeutic agent in treating fungal infections that are difficult to manage with existing antifungals . -
Cancer Cell Line Sensitivity :
A detailed examination of the compound's effects on different cancer cell lines revealed a marked sensitivity in Caco-2 cells compared to A549 cells, suggesting a targeted approach for colorectal cancer treatment using this class of compounds .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3OS/c18-12-5-7-13(8-6-12)22-10-9-20-17(22)24-11-16(23)21-15-4-2-1-3-14(15)19/h1-10H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHFGQUQYNOTAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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